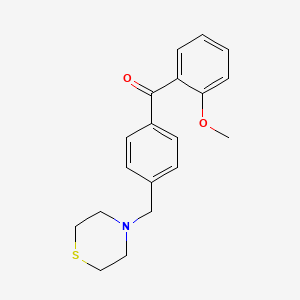

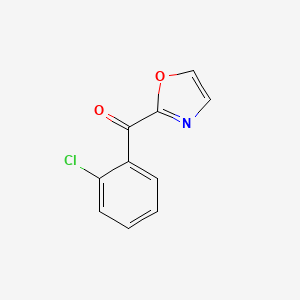

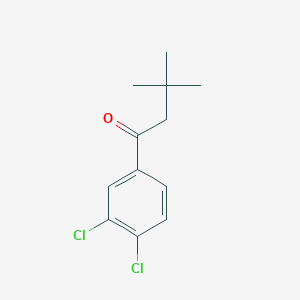

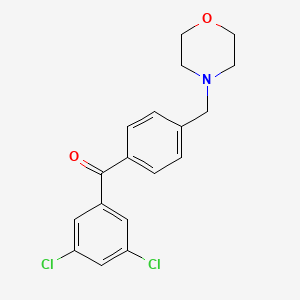

![molecular formula C6H6N4 B1613150 1H-Imidazo[4,5-B]pyridin-6-amine CAS No. 329946-99-8](/img/structure/B1613150.png)

1H-Imidazo[4,5-B]pyridin-6-amine

Overview

Description

1H-Imidazo[4,5-b]pyridin-6-amine is a chemical compound with the molecular weight of 134.14 . It plays a crucial role in numerous disease conditions .

Synthesis Analysis

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis .Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-B]pyridin-6-amine is represented by the Inchi Code: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) .Scientific Research Applications

1H-Imidazo[4,5-B]pyridin-6-amine is a type of heterocyclic compound that has shown potential in various scientific fields, particularly in medicinal and pharmaceutical chemistry . Here are some potential applications based on the available information:

-

Antiproliferative Effects on Cancer Cells

- Application: This compound has been evaluated for its antiproliferative effects on a diverse selection of human cancer cell lines .

- Method: The compound was synthesized using standard methods of organic synthesis .

- Results: The most pronounced antiproliferative activity was observed for certain derivatives of the compound, displaying selective and strong activity in the sub-micromolar inhibitory concentration range against colon carcinoma .

-

Antibacterial Activity

- Application: The compound has been tested for antibacterial activity against chosen Gram-positive and Gram-negative bacterial strains .

- Method: The compound was synthesized and its biological activity was evaluated .

- Results: Most of the tested compounds lacked antibacterial activity, with the exception of one derivative, which showed moderate activity against E. coli .

-

Antiviral Activity

- Application: The compound has been evaluated for antiviral activity on a broad panel of DNA and RNA viruses .

- Method: The compound was synthesized and its biological activity was evaluated .

- Results: Certain derivatives of the compound showed selective but moderate activity against respiratory syncytial virus (RSV) .

-

Anti-Tubercular Activity

- Application: Certain derivatives of the compound have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .

- Method: The compound was synthesized and its biological activity was evaluated .

- Results: Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

-

Optoelectronic Devices

- Application: This class of aromatic heterocycles, which includes 1H-Imidazo[4,5-B]pyridin-6-amine, has shown potential in the development of optoelectronic devices .

- Method: The compound is incorporated into the device structure to enhance its performance .

- Results: The use of these compounds has led to promising innovations in different technological applications .

-

Sensors

-

Anti-Inflammatory and Analgesic Activity

- Application: Certain derivatives of the compound have been reported to show anti-inflammatory and analgesic activities .

- Method: The compound was synthesized and its biological activity was evaluated .

- Results: The specific results vary depending on the derivative and the model of inflammation or pain used in the study .

-

Antioxidant Activity

-

Anti-Ulcer Activity

Safety And Hazards

The safety information available indicates that 1H-Imidazo[4,5-B]pyridin-6-amine is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Imidazopyridines, including 1H-Imidazo[4,5-B]pyridin-6-amine, have shown potential in several research areas, from materials science to the pharmaceutical field . They have been found to have significant medicinal potential, including as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Future research may continue to explore these and other potential applications.

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKCHQBIAIHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631008 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-B]pyridin-6-amine | |

CAS RN |

329946-99-8 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

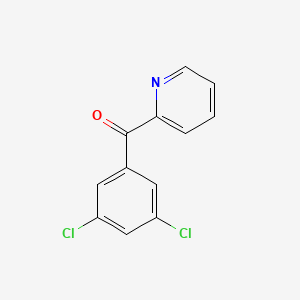

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)